cphpc - 224624-80-0

cphpc

Catalog Number: EVT-275285
CAS Number: 224624-80-0
Molecular Formula: C16H24N2O6
Molecular Weight: 340.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPHPC is a small molecule drug originally developed to target and deplete serum amyloid P component (SAP) for the treatment of systemic amyloidosis and Alzheimer's disease. [, , ] SAP is a normal plasma protein that binds to all types of amyloid fibrils and is universally present in amyloid deposits. [, ] CPHPC's ability to specifically target SAP makes it a valuable tool for studying amyloid diseases and exploring novel therapeutic strategies. []

Molecular Structure Analysis

CPHPC is a bis(D-proline) compound with a symmetrical structure. [, ] It consists of two D-proline rings connected by a hexanoyl linker. [, ] The specific isomeric configuration of CPHPC is crucial for its biological activity. [] Crystal structures of CPHPC bound to SAP reveal that the drug cross-links pairs of pentameric SAP molecules, leading to the formation of decameric complexes. [, ] This cross-linking interaction is mediated by the specific binding of CPHPC's D-proline headgroups to SAP's ligand-binding sites. [, ]

Mechanism of Action

CPHPC exerts its therapeutic effect by specifically targeting and depleting SAP from the blood. [, ] The drug achieves this by cross-linking pairs of SAP pentamers, forming decameric complexes that are rapidly cleared from the circulation. [, ] This depletion of circulating SAP leads to a reduction in SAP levels within tissues, including the cerebrospinal fluid (CSF). [] This mechanism is particularly relevant in amyloid diseases, where SAP contributes to amyloid deposition and persistence. [, ] By removing SAP, CPHPC may facilitate the clearance of amyloid deposits and potentially slow or reverse disease progression. [, ]

Applications

a. Systemic Amyloidosis: CPHPC is being investigated as a potential therapeutic agent for systemic amyloidosis, a fatal disorder characterized by the accumulation of amyloid fibrils in various organs. [, , ] Studies have demonstrated that CPHPC effectively depletes circulating SAP in patients with different types of systemic amyloidosis, leading to reduced amyloid load in organs like the liver, spleen, and kidneys. [, , , ] This depletion is associated with improved liver function and potentially prolonged renal survival. [, , , ]

b. Alzheimer's Disease: Research suggests that SAP may contribute to the pathogenesis of Alzheimer's disease by promoting amyloid-beta (Aβ) fibril formation and exacerbating neuronal damage. [, , ] CPHPC's ability to deplete SAP from the blood and CSF makes it a potential therapeutic candidate for Alzheimer's disease. [, , ] Preclinical studies have shown that CPHPC can remove SAP from Aβ plaques and cerebrovascular amyloid deposits in mouse models of Alzheimer's disease. [] Clinical trials are underway to evaluate CPHPC's safety and efficacy in treating Alzheimer's disease patients. [, , ]

c. Disseminated Candidiasis: Recent research highlights a paradoxical effect of SAP in disseminated candidiasis. [] SAP binds to fungal functional amyloid on Candida albicans, masking the fungi from the host immune system and promoting the progression of infection. [] CPHPC, by removing SAP, shows promise in enhancing the host immune response against disseminated candidiasis, potentially improving survival outcomes. []

d. Immunotherapeutic Approaches: CPHPC plays a crucial role in enabling immunotherapeutic approaches for treating amyloidosis. [, , , ] By depleting circulating SAP, CPHPC allows for the safe administration of anti-SAP antibodies, which can then target the residual SAP in amyloid deposits, triggering their removal by the immune system. [, , , ] This combination therapy has shown promising results in preclinical and clinical studies, demonstrating effective amyloid clearance and organ function improvement. [, , , ]

e. Diagnostic Tool: CPHPC can be used in conjunction with radiolabelled SAP to visualize and quantify amyloid deposits in vivo. [, ] This technique, known as SAP scintigraphy, has been instrumental in improving the diagnosis and monitoring of patients with systemic amyloidosis. [, ]

Future Directions

a. Optimization of CPHPC-Based Therapies: Further research is needed to optimize CPHPC dosing regimens, treatment durations, and combination therapies for different amyloid diseases. [, , ]

b. Development of Orally Bioavailable Prodrugs: Improving CPHPC's oral bioavailability would enhance its clinical utility. [, ] Efforts are underway to develop orally bioavailable prodrugs that retain CPHPC's pharmacological properties while offering greater patient convenience. [, ]

c. Exploration of New Therapeutic Targets: CPHPC's success in targeting SAP for amyloid diseases suggests the potential for developing similar strategies against other misfolded protein targets involved in neurodegenerative disorders. [, ]

d. Understanding CPHPC's Role in Immune Modulation: Further investigation is needed to elucidate the precise mechanisms by which CPHPC influences the immune response in different disease contexts, such as disseminated candidiasis. [] This knowledge could lead to novel therapeutic strategies for infectious diseases and immune-mediated disorders.

Serum Amyloid P component (SAP)

Compound Description: Serum amyloid P component (SAP) is a normal plasma glycoprotein that is universally present in amyloid deposits. It is a pentameric protein with a calcium-dependent ligand-binding site. [, , , , , , , , , , , , , , , , , , , ]

Relevance: SAP is the direct molecular target of CPHPC. CPHPC binds to SAP and cross-links pairs of SAP pentamers, forming a complex that is rapidly cleared from circulation. [, , , , , , , , , , ] This depletion of circulating SAP is crucial for the therapeutic efficacy of CPHPC in treating amyloidosis and potentially Alzheimer's disease. [, , , , , , , , , , , , , , , , , , , ]

N-acetyl D-proline

Compound Description: N-acetyl D-proline is a small molecule that shares structural similarity with the D-proline headgroups present in CPHPC. []

Relevance: The interaction of N-acetyl D-proline with SAP was investigated using X-ray crystallography to better understand the binding interactions of CPHPC with SAP. [] This research highlighted the importance of the D-proline headgroups in CPHPC for binding to SAP.

BPC8

Compound Description: BPC8 is a bivalent ligand designed to target SAP. []

Relevance: Although not as potent as the decavalent ligands or CPHPC, BPC8 demonstrates the potential of multivalent ligands for targeting SAP. [] It provided valuable insight into the binding interactions of multivalent ligands with SAP and aided in the development of more effective SAP-targeting compounds like CPHPC.

Decavalent Ligands

Compound Description: These are synthetic ligands specifically designed with five or ten D-proline headgroups to simultaneously bind to all five SAP binding sites. []

Relevance: These ligands, similar to CPHPC, demonstrate the effectiveness of multivalent binding for targeting SAP. [] One decavalent ligand exhibited a sub-nanomolar binding affinity for SAP, surpassing the affinity of CPHPC and highlighting the potential for developing even more potent SAP-targeting drugs.

Properties

CAS Number

224624-80-0

Product Name

Miridesap

IUPAC Name

(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C16H24N2O6

Molecular Weight

340.37 g/mol

InChI

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1

InChI Key

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1

SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Miridesap; Ro-638695; Ro 638695; Ro638695;GSK-2315698; GSK 2315698; GSK2315698;CPHPC;CPOHPC (acid form; CPOHPC acid

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.